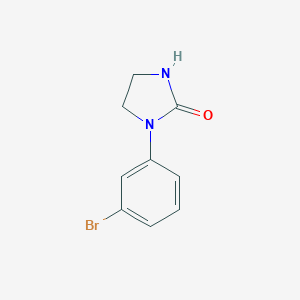

1-(3-Bromophenyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUYVOVMNCGEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594734 |

Source

|

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-96-1 |

Source

|

| Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to obtain 1-(3-Bromophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the formation of a key urea intermediate followed by a base-mediated intramolecular cyclization. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 3-bromoaniline with 2-chloroethyl isocyanate to form the intermediate, N-(3-Bromophenyl)-N'-(2-chloroethyl)urea. The subsequent step is an intramolecular cyclization of this urea derivative, facilitated by a base, to yield the final product.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

The following protocols are based on established and analogous procedures for the synthesis of similar N-aryl imidazolidin-2-ones.

Step 1: Synthesis of N-(3-Bromophenyl)-N'-(2-chloroethyl)urea

This procedure details the formation of the urea intermediate from 3-bromoaniline and 2-chloroethyl isocyanate.

Materials:

-

3-Bromoaniline

-

2-Chloroethyl isocyanate

-

Chloroform (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1.0 eq) in anhydrous chloroform.

-

Add 2-chloroethyl isocyanate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 40 minutes.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crystalline residue is then recrystallized from diethyl ether to yield pure N-(3-Bromophenyl)-N'-(2-chloroethyl)urea as a white powder.

Caption: Workflow for the synthesis of the urea intermediate.

Step 2: Synthesis of this compound

This protocol describes the base-mediated intramolecular cyclization of the urea intermediate to the final product.

Materials:

-

N-(3-Bromophenyl)-N'-(2-chloroethyl)urea

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve N-(3-Bromophenyl)-N'-(2-chloroethyl)urea (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add cesium carbonate (1.0 eq) to the solution.

-

Stir the reaction mixture and heat to reflux for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Workflow for the cyclization to the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

| Step | Reactants | Product | Solvent | Catalyst/Base | Reaction Time | Temperature | Expected Yield |

| 1 | 3-Bromoaniline, 2-Chloroethyl isocyanate | N-(3-Bromophenyl)-N'-(2-chloroethyl)urea | Chloroform | - | 40 min | Reflux | ~96% |

| 2 | N-(3-Bromophenyl)-N'-(2-chloroethyl)urea | This compound | Acetonitrile | Cesium Carbonate | 20 h | Reflux | ~65% |

Characterization Data

The expected characterization data for the final product, this compound, are provided below for verification of a successful synthesis.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for aromatic protons on the bromophenyl ring, and two methylene groups (-CH₂-N- and -CH₂-N(CO)-) of the imidazolidinone ring. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and the two methylene carbons of the imidazolidinone ring. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching (if any residual), C=O stretching (around 1680-1700 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine ([M]⁺ and [M+2]⁺ in approximately 1:1 ratio). |

Signaling Pathways and Biological Context

While this guide focuses on the chemical synthesis, it is noteworthy that imidazolidin-2-one derivatives are a class of compounds with significant biological activity. They are known to interact with various biological targets. For instance, some N-phenyl-N'-(2-chloroethyl)ureas, the precursors to imidazolidin-2-ones, have been shown to act as alkylating agents targeting proteins like β-tubulin and prohibitin, leading to cell cycle arrest[1]. The cyclized forms, such as the target molecule of this guide, may act as more potent and stable analogs or prodrugs. Further research into the specific biological activity of this compound is warranted to elucidate its potential therapeutic applications.

Caption: Potential interaction of the compound with biological systems.

This technical guide provides a solid foundation for the synthesis and further investigation of this compound. The detailed protocols and expected data should enable researchers to successfully prepare this compound for various applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details of experimental protocols for their determination, and a visualization of their interplay in the context of drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties govern its solubility, permeability, and interaction with biological targets. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O | CymitQuimica |

| Molecular Weight | 241.09 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted logP | 1.35 | Molinspiration |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted pKa (most acidic) | 13.88 | ChemAxon |

| Predicted pKa (most basic) | -1.13 | ChemAxon |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. Standardized protocols ensure reproducibility and reliability of the data.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Protocol:

-

A solution of this compound is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Visualizing Experimental and Logical Workflows

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are interconnected and collectively influence its potential as a drug candidate. This diagram illustrates the logical relationships between these properties and their impact on the drug development process, guided by principles such as Lipinski's Rule of Five.[1][2][3]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data is not yet publicly available, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The visualization of the experimental workflow and the logical interplay of these properties underscores their critical importance in the journey of a compound from a chemical entity to a potential therapeutic agent. Further experimental validation of the predicted properties is essential for advancing the development of molecules based on this promising scaffold.

References

Unraveling the Enigmatic Mechanism of Action: 1-(3-Bromophenyl)imidazolidin-2-one

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(3-Bromophenyl)imidazolidin-2-one. To date, no published studies explicitly detail its protein targets, associated signaling pathways, or quantitative pharmacological data such as binding affinities or inhibitory concentrations.

While the direct mechanism of this compound remains uncharacterized, an examination of structurally related compounds within the broader imidazolidinone class offers potential avenues for future investigation. It is crucial to emphasize that the biological activities of these related structures cannot be directly extrapolated to this compound, but they provide a foundational context for potential research directions.

Insights from Structurally Related Imidazolidinone Derivatives

The imidazolidinone scaffold is a recurring motif in a variety of pharmacologically active molecules. Research into derivatives has revealed a diverse range of biological activities, highlighting the therapeutic potential of this chemical class.

Imidazolidine-2,4-diones and 2-Thioxoimidazolidin-4-ones

A notable subset of imidazolidinone derivatives, the imidazolidine-2,4-diones and their thio-analogs, have been identified as inverse agonists and antagonists of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system and plays a role in regulating appetite, pain sensation, mood, and memory. Inverse agonism at the CB1 receptor leads to a decrease in its basal activity, a mechanism that has been explored for therapeutic applications.

Anticancer and Antimicrobial Properties

Other modifications to the imidazolidinone core have yielded compounds with promising anticancer and antimicrobial properties. For instance, certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[2] Additionally, the broader class of imidazolidinone-containing compounds has been explored for antibacterial and antifungal activities.[3][4][5]

Future Directions and Unanswered Questions

The absence of specific pharmacological data for this compound underscores the need for foundational research to elucidate its biological profile. Key experimental undertakings required to determine its mechanism of action would include:

-

Target Identification and Validation: High-throughput screening against a panel of known biological targets, such as G-protein coupled receptors, kinases, and enzymes, could identify initial hits. Subsequent validation studies would be necessary to confirm these interactions.

-

Phenotypic Screening: Assessing the effect of the compound on various cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) could provide clues about the pathways it modulates.

-

Biochemical and Cellular Assays: Once a putative target is identified, detailed biochemical and cell-based assays would be required to quantify the compound's potency (e.g., IC50, EC50, Ki) and elucidate the nature of the interaction (e.g., agonist, antagonist, inhibitor).

-

Signaling Pathway Analysis: Techniques such as western blotting, reporter gene assays, and phosphoproteomics could be employed to map the downstream signaling cascades affected by the compound.

Below is a conceptual workflow illustrating the necessary steps to characterize the mechanism of action for a novel compound like this compound.

References

- 1. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-(3-Bromophenyl)imidazolidin-2-one: A Technical Guide Based on Structurally Related Compounds

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 1-(3-Bromophenyl)imidazolidin-2-one. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes findings from studies on structurally analogous compounds, particularly those sharing the core phenylimidazolidin-2-one scaffold. The potential therapeutic areas explored include oncology, infectious diseases, and neurology, based on the observed anticancer, antimicrobial, antileishmanial, and receptor-modulating activities of its chemical relatives. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative biological data, detailed experimental methodologies for key assays, and visual diagrams of experimental workflows and relevant signaling pathways to facilitate future research and development efforts.

Introduction

This compound (CAS No. 14088-96-1) is a synthetic organic compound featuring an imidazolidin-2-one core substituted with a 3-bromophenyl group at the N1 position.[1][2][3] The imidazolidin-2-one moiety is a prevalent structural motif in a variety of biologically active compounds and approved pharmaceuticals.[4] While specific biological data for this compound is not extensively documented, the broader family of phenyl-substituted imidazolidinones has demonstrated a wide range of pharmacological effects. This guide will extrapolate the potential biological activities of the title compound by examining the established activities of its structural analogs. The presence of a bromine atom on the phenyl ring is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing potency.[5][6][7][8][9]

Potential Biological Activities of Phenylimidazolidin-2-one Analogs

The following sections summarize the quantitative data on the biological activities of various imidazolidin-2-one derivatives. This data is intended to guide the hypothesis-driven investigation of this compound.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents.[4][10][11][12][13] The cytotoxic effects have been observed across various cancer cell lines.

| Compound/Derivative | Cell Line(s) | Activity Metric | Value | Citation(s) |

| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][14]dioxol-5-yl)imidazolidin-2-one | Normal (HDF) & Cancer (MCF-7, HeLa, A549, etc.) | Cytotoxicity | Not specified as highly toxic | [4] |

| 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 (Breast Cancer) | LD₅₀ | 20.4 µg/mL | [11] |

| 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione (IH-1) | RAW264.7 (Macrophage-like) | Anti-inflammatory | Inhibits LPS-induced responses | [15] |

| Substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-ones | HeLa, IMR-32, MCF-7 | IC₅₀ | 10.64 - 33.62 µM | [12] |

Antimicrobial Activity

The imidazolidinone scaffold is a component of several antimicrobial agents. Bromo-substituted heterocyclic compounds, in particular, have shown promising antibacterial and antifungal properties.[5][6][7][8][9]

| Compound/Derivative | Microorganism(s) | Activity Metric | Value | Citation(s) |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | B. subtilis, S. aureus, P. aeruginosa (Bacteria); C. albicans, A. niger, C. lunata (Fungi) | Zone of Inhibition | Moderate to Significant | [5] |

| N-(3-bromophenyl) chloroacetamide | S. aureus, MRSA, E. coli, C. albicans | Antimicrobial Activity | Among the most active | [9] |

| 5-Bromo-substituted phenyl N-acylhydrazone derivatives | B. subtilis, P. aeruginosa | MIC / MBC | 62.50 µg/mL | [6] |

Antileishmanial Activity

Derivatives of imidazolidin-2-one have been synthesized and evaluated as potential agents against Leishmania species, the protozoan parasites responsible for leishmaniasis.

| Compound/Derivative | Leishmania Species | Activity Metric | Value | Citation(s) |

| 1-(4,6-dimethylpyridin-2-yl)-3-(napht-2-ylsulfonyl)imidazolidin-2-one | L. mexicana, L. infantum (promastigotes) | IC₅₀ | 8 - 16 µmol L⁻¹ | [16] |

| 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one | L. mexicana, L. infantum (promastigotes) | IC₅₀ | 8 - 16 µmol L⁻¹ | [16] |

| 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one | L. mexicana (intracellular amastigote) | IC₅₀ | 2.4 µmol L⁻¹ | [16] |

Cannabinoid Receptor (CB1) Modulation

Structurally related imidazolidine-2,4-diones have been identified as high-affinity inverse agonists/antagonists for the human CB1 cannabinoid receptor. This suggests that the broader imidazolidinone scaffold could be a valuable starting point for developing modulators of the endocannabinoid system.

Key Experimental Protocols

This section provides detailed methodologies for foundational assays relevant to assessing the biological activities discussed above.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[19] The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[20]

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.[19]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.[18][20]

-

Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[19][20]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][21][22][23][24]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).[14]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14][21]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well (broth, inoculum, and a standard antibiotic).[21]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]

-

MIC Determination: After incubation, determine the MIC by identifying the lowest compound concentration at which no visible growth (turbidity) is observed.[21]

Receptor-Ligand Binding: Cannabinoid CB1 Receptor Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[25][26][27]

Principle: A test compound competes with a radiolabeled ligand (e.g., [³H]-CP 55,940) for binding to membranes prepared from cells expressing the target receptor (e.g., CB1). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the binding affinity (Ki).

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-CB1 cells).[25]

-

Binding Reaction: In a binding buffer, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 ligand and varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).[25]

-

Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[25]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled known ligand.[25] Calculate the specific binding at each concentration of the test compound. Plot the data to generate a competition curve and calculate the IC₅₀, which can then be converted to the inhibition constant (Ki).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant biological pathway.

Caption: General workflow for screening the biological activity of a novel compound.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the broth microdilution antimicrobial assay.

Caption: Simplified diagram of the Gi-coupled CB1 receptor signaling pathway.

Conclusion and Future Directions

While direct biological data for this compound remains to be established, the evidence from structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The phenylimidazolidin-2-one scaffold has demonstrated significant potential in the fields of oncology, infectious disease, and neurology. The presence of the 3-bromo substituent may further enhance its biological profile.

Future research should focus on the systematic evaluation of this compound using the assays detailed in this guide. Initial screening should encompass a broad panel of cancer cell lines and clinically relevant microbial strains to identify "hit" activities. Should promising activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, for instance, by investigating its effect on specific cellular pathways, such as the cannabinoid signaling cascade, and to conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity. This structured approach will be critical in determining the true therapeutic potential of this compound.

References

- 1. 14088-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromophenyl)imidazolidin-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 1-(3-bromophenyl)imidazolidin-2-one and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold. Particular emphasis is placed on their potential as immunosuppressive and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the biological activity of representative analogs. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Imidazolidin-2-ones are five-membered cyclic ureas that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The substitution pattern on the imidazolidin-2-one ring system allows for the fine-tuning of their biological activity, leading to the identification of potent agents with a range of therapeutic applications. The introduction of a 3-bromophenyl group at the N1 position has been explored as a strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to this compound and its analogs, with a focus on their potential as immunosuppressive and anticancer therapeutics.

Synthesis of this compound and Analogs

The synthesis of 1-aryl-imidazolidin-2-ones can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from the corresponding aniline derivative. This process includes the formation of a linear urea intermediate followed by an intramolecular cyclization.

General Synthetic Scheme

The synthesis typically proceeds as follows:

-

Urea Formation: Reaction of a substituted aniline with a haloalkyl isocyanate (e.g., 2-chloroethyl isocyanate) to form the corresponding N-(haloalkyl)-N'-arylurea.

-

Intramolecular Cyclization: Base-mediated intramolecular cyclization of the urea intermediate to yield the desired 1-aryl-imidazolidin-2-one.

Caption: General synthetic scheme for this compound.

Quantitative Biological Data

The biological activity of this compound and its analogs has been investigated in various assays, primarily focusing on their immunosuppressive and anticancer properties. The following tables summarize the available quantitative data for representative compounds.

Table 1: Immunosuppressive Activity of 1-Aryl-imidazolidin-2-one Analogs

| Compound ID | Structure (R) | Assay | Result | Reference |

| 1 | 3-Cl | ConA-stimulated mouse splenocyte proliferation | Significant activity at 90 µM | [1][2] |

| 2 | 4-Br | ConA-stimulated mouse splenocyte proliferation | Inactive | [1] |

| 3 | H | ConA-stimulated mouse splenocyte proliferation | Inactive | [1] |

Table 2: Anticancer Activity of Imidazolidin-2-one and Analog Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 4 | Thiazolidinone analog | MCF-7 (Breast) | 0.54 | [3] |

| 5 | Thiazolidinone analog | HepG2 (Liver) | 0.24 | [3] |

| 6 | Imidazolidine-2,4-dione analog | MCF-7 (Breast) | 20.4 (LD50) | [4] |

| 7 | 2-Thioxoimidazolidin-4-one analog | HepG2 (Liver) | 2.33 (µg/mL) | [2] |

| 8 | Imidazoline analog | HCT-116 (Colon) | 0.76 (µg/mL) | [2] |

Note: Data for the specific this compound is not publicly available. The table presents data for structurally related analogs to indicate the potential activity of the scaffold.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous 1-aryl-imidazolidin-2-ones.[1]

Step 1: Synthesis of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea

-

To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent (e.g., chloroform or THF) in a round-bottom flask, add 2-chloroethyl isocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or under reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether) to yield the pure 1-(3-bromophenyl)-3-(2-chloroethyl)urea.

Step 2: Synthesis of this compound

-

Dissolve the 1-(3-bromophenyl)-3-(2-chloroethyl)urea (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a base (e.g., cesium carbonate or potassium carbonate, 1.0 - 1.2 eq) to the solution.

-

Stir the reaction mixture under reflux for 18-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., diethyl ether or ethanol) to obtain pure this compound.

In Vitro Immunosuppressive Activity Assay (ConA-stimulated Splenocyte Proliferation)

This protocol is based on the methodology described for evaluating the immunosuppressive activity of related compounds.[1][2]

-

Splenocyte Isolation: Isolate splenocytes from mice (e.g., C57BL/6) under sterile conditions.

-

Cell Culture: Culture the splenocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and 2-mercaptoethanol.

-

Treatment: Seed the splenocytes in 96-well plates and treat with various concentrations of the test compound (e.g., this compound) or vehicle control.

-

Stimulation: Stimulate the cells with Concanavalin A (ConA), a T-cell mitogen.

-

Proliferation Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT assay or [³H]-thymidine incorporation assay.

-

Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media and conditions.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of specific intracellular signaling pathways.

Immunosuppressive Activity: T-Cell Activation and NF-κB Signaling

The immunosuppressive effects of certain imidazolidin-2-one derivatives are thought to involve the inhibition of T-cell activation and proliferation. A key pathway in T-cell activation is the NF-κB signaling cascade, which plays a crucial role in the transcription of pro-inflammatory cytokines. Inhibition of this pathway can lead to an immunosuppressive response.

References

spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)imidazolidin-2-one

An In-depth Technical Guide on the Spectroscopic Data of 1-(3-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound this compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes a representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 14088-96-1[1]

-

Molecular Formula: C₉H₉BrN₂O

-

Molecular Weight: 241.09 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | m | 2H | Ar-H |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~5.0 - 5.5 | s (broad) | 1H | N-H |

| ~3.8 - 4.0 | t | 2H | N-CH₂ |

| ~3.4 - 3.6 | t | 2H | N-CH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O |

| ~140 | Ar-C (C-N) |

| ~130 | Ar-C (C-Br) |

| ~120 - 130 | Ar-C (CH) |

| ~45 | N-CH₂ |

| ~40 | N-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch |

| ~1680-1720 | Strong | C=O Stretch (Urea) |

| ~1550-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1200-1300 | Medium | C-N Stretch |

| ~550-650 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 240/242 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 184/186 | Medium | [M - C₂H₄N]⁺ |

| 156/158 | Medium | [M - C₂H₄N₂O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol is a general representation based on common methods for the synthesis of imidazolidin-2-ones.[2][3][4]

-

Reaction Setup: To a solution of N-(3-bromophenyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a carbonylating agent like carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Final Product: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Imidazolidin-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one nucleus, a five-membered cyclic urea, represents a cornerstone in the architecture of numerous biologically active compounds and industrial chemicals. Its journey from a laboratory curiosity to a key component in life-saving pharmaceuticals is a testament to the ingenuity of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of imidazolidin-2-one and its derivatives, with a focus on their application in drug development.

The Genesis of a Scaffold: Discovery and Early Synthesis

The parent compound, imidazolidin-2-one, also widely known as ethylene urea, is a white crystalline solid.[1] Its formal synthesis can be traced back to the reaction of ethylenediamine with various carbonyl-containing compounds. Early methods focused on establishing robust and efficient pathways to this foundational molecule.

One of the most fundamental and commercially viable methods for synthesizing imidazolidin-2-one involves the reaction of ethylenediamine with urea .[2] This process is attractive due to the low cost of starting materials and high product yields. Another significant early method utilizes the reaction of ethylenediamine with carbon dioxide under pressure.[3] These foundational syntheses paved the way for the large-scale production of imidazolidin-2-one, making it readily available for further chemical exploration and application.

A notable advancement in the synthesis of imidazolidin-2-one is a method that involves heating a mixture of at least ethylenediamine and urea, followed by evaporation and collection of the target product. This clean and industrially applicable method boasts high product yield and content without the generation of wastewater.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the imidazolidin-2-one core can be achieved through several key pathways, each with its own set of advantages and specific experimental conditions. Below are detailed protocols for some of the most significant methods.

Synthesis from Ethylenediamine and Urea

This method is one of the most common and economical routes to imidazolidin-2-one.

Experimental Protocol:

-

In a reaction vessel, a mixture of ethylenediamine and urea is heated.

-

As the temperature rises, a condensation reaction occurs, releasing ammonia.

-

To drive the reaction to completion, the ammonia generated is removed from the system, which can be achieved by applying negative pressure or by introducing an inert gas.

-

An excess of ethylenediamine is often used and can be recovered after the initial reaction phase.

-

As the excess ethylenediamine is recovered, the temperature is gradually increased to the polymer unwinding point.

-

The imidazolidin-2-one product is then vaporized and collected through distillation or rectification.[2]

Logical Workflow for Synthesis from Ethylenediamine and Urea:

Synthesis from Ethylenediamine and Dimethyl Carbonate

An alternative method utilizes dimethyl carbonate as the carbonyl source.

Experimental Protocol:

-

Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), and a 30% solution of sodium methoxide in methanol (0.025 mol) are charged into a reaction vessel under a nitrogen purge and mixed at room temperature (23 °C).

-

An exotherm is observed, with the temperature increasing to 55 °C.

-

After one hour, the temperature is increased to 90 °C and held for two hours at reflux.

-

A white solid forms upon cooling the reaction mixture.

-

The product is filtered and washed with toluene.

-

The isolated imidazolidin-2-one product can be further purified by washing with acetone.[1]

Quantitative Data on Synthesis

The efficiency of different synthetic routes to imidazolidin-2-one and its derivatives varies. The following table summarizes reported yields for several methods.

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethylenediamine, Urea | Heating, Evaporation | 2-Imidazolidinone | >90 | [2] |

| Ethylenediamine, Dimethyl Carbonate | Sodium Methoxide, Toluene, 90°C | 2-Imidazolidinone | 90 | [1] |

| Ethylenediamine Carbamate | CeO2, 2-Propanol, Ar | 2-Imidazolidinone | 83 | [3] |

| trans-(R,R)-Diaminocyclohexane, Benzaldehyde, CDI | NaBH4, DCM, 40°C | 1,3-Dibenzyl-trans-cyclohexanoimidazolidin-2-one | 98 | [4] |

| Propargylic Ureas | BEMP (1 mol%) | Imidazolidin-2-ones | Quantitative | [5] |

Pharmaceutical Significance: Imidazolidin-2-one in Drug Development

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of drugs with diverse therapeutic applications.[6] Its rigid, cyclic urea structure can provide a robust framework for positioning pharmacophoric groups in the correct orientation for target binding.

Penicillin Antibiotics: Mezlocillin and Azlocillin

Mezlocillin and azlocillin are broad-spectrum ureidopenicillins active against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8][9][10] The imidazolidin-2-one moiety is a key component of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.

Mechanism of Action: Like other beta-lactam antibiotics, mezlocillin and azlocillin inhibit the final step of bacterial cell wall synthesis.[7][11] They do this by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. This leads to a weakened cell wall and ultimately cell lysis.

Signaling Pathway Diagram: Beta-Lactam Antibiotic Mechanism of Action

Synthesis of Mezlocillin: The synthesis of mezlocillin typically involves the acylation of ampicillin with a reactive derivative of 1-(methylsulfonyl)-2-imidazolidinone.[12] A key intermediate is 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, which is prepared from imidazolidin-2-one.[12]

Experimental Protocol for Mezlocillin Synthesis from Ampicillin:

-

Ampicillin trihydrate is dissolved in water with the aid of sodium hydroxide solution at 0-5°C.

-

1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone is slowly added to the solution while maintaining the pH between 7.0 and 7.5 with the dropwise addition of sodium hydroxide solution.

-

After the reaction is complete, the solution is filtered.

-

The filtrate is acidified with dilute hydrochloric acid in the presence of an organic solvent like acetone, causing mezlocillin to crystallize.

-

The product is then filtered, washed, and dried.[12]

ACE Inhibitor: Imidapril

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[13][14][15] The drug is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. The imidazolidin-2-one ring is a central feature of this molecule.

Mechanism of Action: Imidaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[13][16] By blocking the production of angiotensin II, imidapril leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.[13][17]

Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System (RAAS) and Imidapril's Action

CRF-1 Antagonist: Emicerfont

Emicerfont is a corticotropin-releasing factor 1 (CRF-1) receptor antagonist that was investigated for the treatment of conditions like irritable bowel syndrome and alcoholism.[18] The imidazolidin-2-one moiety is part of its complex heterocyclic structure.

Mechanism of Action: Emicerfont acts by blocking the CRF-1 receptor.[18] CRF is a key mediator of the stress response. By antagonizing its receptor, emicerfont reduces the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby dampening the physiological response to stress.[18]

Signaling Pathway Diagram: Hypothalamic-Pituitary-Adrenal (HPA) Axis and Emicerfont's Action

Conclusion

The imidazolidin-2-one ring system has proven to be a remarkably versatile and valuable scaffold in both industrial and medicinal chemistry. From its initial discovery and the development of efficient synthetic routes, it has become an integral component of a diverse array of pharmaceuticals. The examples of mezlocillin, azlocillin, imidapril, and emicerfont highlight the broad therapeutic potential that can be unlocked by incorporating this seemingly simple cyclic urea into more complex molecular architectures. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, the imidazolidin-2-one core is poised to remain a significant contributor to the development of new and improved therapeutic agents.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mezlocillin - Wikipedia [en.wikipedia.org]

- 8. Azlocillin - Wikipedia [en.wikipedia.org]

- 9. Mezlocillin and azlocillin: an evaluation of two new beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azlocillin, mezlocillin, and piperacillin: new broad-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mezlocillin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. benchchem.com [benchchem.com]

- 13. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 14. What is Imidapril Hydrochloride used for? [synapse.patsnap.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. mims.com [mims.com]

- 17. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]

- 18. Emicerfont - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 1-(3-Bromophenyl)imidazolidin-2-one: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-(3-Bromophenyl)imidazolidin-2-one belongs to the versatile class of imidazolidinone heterocycles, which are integral to numerous biologically active compounds. While direct pharmacological data on this specific molecule is not extensively available, the broader family of N-aryl imidazolidinones exhibits a wide spectrum of activities, suggesting several potential therapeutic avenues. This document outlines the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. It details potential interactions with cannabinoid receptors, monoamine oxidases, and various targets implicated in oncology. Furthermore, this guide provides comprehensive experimental protocols for investigating these potential activities and visualizes key pathways and workflows to facilitate future research and drug development efforts.

Introduction to this compound

Imidazolidin-2-one is a five-membered heterocyclic urea derivative that serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-proliferative, anticonvulsant, antimicrobial, and antiviral activities.[1][2][3] The specific compound, this compound, features a bromophenyl substituent at the 1-position of the imidazolidin-2-one core. This substitution pattern suggests that the compound may interact with targets that have an affinity for aryl-substituted heterocyclic compounds. Due to the limited direct research on this molecule, this guide will explore its potential therapeutic targets by extrapolating from the known biological activities of structurally related imidazolidinone derivatives.

Potential Therapeutic Target Classes

Based on the established pharmacology of the imidazolidinone scaffold, three primary areas of therapeutic interest emerge for this compound: Cannabinoid Receptors, Monoamine Oxidases, and targets related to cancer progression.

Cannabinoid Receptor 1 (CB1)

The endocannabinoid system, particularly the CB1 receptor, is a significant target for therapeutic intervention in a range of conditions, including obesity, pain, and neurological disorders.[4] Several diaryl- and triaryl-imidazolidine-2,4-dione derivatives have been identified as potent and selective CB1 receptor antagonists or inverse agonists.[5] The presence of the N-phenyl group in this compound makes the CB1 receptor a plausible target.

Studies on CB1 antagonists have revealed that a 1,5-diaryl pharmacophore is a key structural feature for high-affinity binding.[5][6] While this compound is a mono-aryl derivative at the nitrogen, the general principle of an aryl group contributing to receptor affinity suggests that this compound may exhibit some level of interaction with the CB1 receptor. The bromine atom on the phenyl ring could further influence binding affinity and selectivity through halogen bonding or by altering the electronic properties of the aromatic system.

Radioligand Binding Assay: This is a standard method to determine the affinity of a test compound for a receptor.[3]

-

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand, such as [³H]CP-55,940 (agonist) or [³H]SR141716A (antagonist).

-

Test compound: this compound.

-

Non-specific binding control (e.g., a high concentration of an unlabeled known CB1 ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the CB1 receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A non-radioactive alternative for assessing ligand binding.[7][8]

-

Objective: To measure the binding of the test compound to the CB1 receptor in a homogeneous assay format.

-

Materials:

-

Cell membranes expressing SNAP-tagged human CB1 receptor.

-

A fluorescent tracer that binds to the CB1 receptor.

-

A terbium-labeled SNAP-tag substrate (donor fluorophore).

-

Test compound.

-

Assay buffer.

-

A microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Label the SNAP-tagged CB1 receptor with the terbium-labeled substrate.

-

In a microplate, mix the labeled receptor membranes, the fluorescent tracer, and varying concentrations of the test compound.

-

Incubate to allow for competitive binding.

-

Measure the TR-FRET signal. The binding of the fluorescent tracer to the terbium-labeled receptor results in a high FRET signal. The test compound will compete with the tracer, leading to a decrease in the FRET signal.

-

Determine the IC50 and Ki values from the concentration-response curve.

-

Caption: Potential antagonism of the CB1 receptor signaling pathway.

Caption: Workflow for a CB1 radioligand binding assay.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][9] The general structural motif of an aromatic ring linked to a nitrogen-containing heterocycle is present in some known MAO inhibitors, making MAO a potential, albeit speculative, target for this compound.

A continuous spectrophotometric or fluorometric assay is commonly used to screen for MAO inhibitors.[1][2][9]

-

Objective: To determine if this compound inhibits MAO-A and/or MAO-B activity.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrates: Kynuramine (for MAO-A) or benzylamine (for MAO-B).

-

Test compound.

-

Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer).

-

A spectrophotometer or fluorometer.

-

-

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of the test compound or control inhibitor in the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured spectrophotometrically. Alternatively, the reaction produces hydrogen peroxide, which can be detected using a fluorimetric probe.[9][10]

-

Calculate the initial reaction rates.

-

Determine the IC50 value of the test compound for each MAO isoform.

-

Caption: Principle of a monoamine oxidase (MAO) inhibition assay.

Anticancer Targets

The imidazolidinone scaffold is present in numerous compounds with demonstrated anticancer activity.[11][12] These compounds often exert their effects through complex mechanisms that may involve multiple cellular targets.

-

Induction of Apoptosis: Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[11]

-

Cell Cycle Arrest: Compounds containing the imidazolidinone motif can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

-

Kinase Inhibition: While not as common as in other heterocyclic families, some imidazolidinones may exhibit inhibitory activity against protein kinases involved in cancer signaling pathways.

MTT Assay for Cell Viability: A colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.[11][13]

-

Objective: To determine the IC50 of this compound in various cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer).

-

Cell culture medium and supplements.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

A 96-well plate reader.

-

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis: To investigate the mechanism of cell death.

-

Objective: To determine if the compound induces apoptosis and/or alters cell cycle distribution.

-

Materials:

-

Cancer cells treated with the test compound.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis.

-

PI staining solution with RNase for cell cycle analysis.

-

A flow cytometer.

-

-

Procedure (Apoptosis):

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

-

-

Procedure (Cell Cycle):

-

Treat, harvest, and fix the cells (e.g., with cold ethanol).

-

Stain the cells with PI/RNase solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Potential ROS-mediated apoptotic pathway in cancer cells.

Quantitative Data Summary (Illustrative)

As no direct quantitative data exists for this compound, the following table presents illustrative data for analogous compounds to provide a reference for expected potency against the proposed target classes.

| Compound Class | Target | Assay | Potency (IC50/Ki) | Reference |

| Diaryl-imidazolidine-2,4-diones | Human CB1 Receptor | Radioligand Binding | 10 - 100 nM (Ki) | [5] |

| Phenyl-imidazolidinones | MAO-A / MAO-B | Fluorometric Inhibition | 1 - 50 µM (IC50) | General Literature |

| Substituted Imidazolidin-4-ones | HCT116 Cancer Cells | MTT Assay | 5 - 30 µM (IC50) | [11] |

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, a thorough analysis of the imidazolidinone chemical scaffold provides a rational basis for investigating its potential activity against the CB1 receptor, monoamine oxidases, and various targets within cancer cells. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate these possibilities. Such investigations will be crucial in uncovering the therapeutic potential of this and related compounds, contributing to the development of novel medicines for a range of human diseases.

References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 5. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Monoamine Oxidase Assays [cellbiolabs.com]

- 11. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(3-Bromophenyl)imidazolidin-2-one Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of the novel small molecule, 1-(3-Bromophenyl)imidazolidin-2-one. While direct experimental data for this compound is not yet available, its structural similarity to other known bioactive molecules suggests potential therapeutic applications. This document outlines a structured approach for researchers, scientists, and drug development professionals to explore its potential protein targets and binding mechanisms using computational methods. The guide details methodologies for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and includes visualizations of key pathways and workflows to facilitate understanding.

Introduction

This compound is a synthetic organic compound featuring an imidazolidin-2-one core with a 3-bromophenyl substituent. The imidazolidin-2-one scaffold is a component of various biologically active compounds.[1] Similarly, molecules containing a bromophenyl group have demonstrated a range of pharmacological activities, including anticancer properties. For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown significant anticancer activity, with in silico studies suggesting tubulin as a potential molecular target.[2]

Given the structural alerts from related compounds, this guide will use tubulin as a hypothetical protein target to illustrate a complete in silico investigation workflow for this compound. Tubulin is a critical protein involved in microtubule dynamics, making it a well-established target for anticancer drug development. The methodologies described herein are broadly applicable to the study of other small molecule-protein interactions.

Hypothetical Signaling Pathway and Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. Small molecules can interfere with microtubule function by binding to various sites on tubulin, such as the colchicine-binding site. We hypothesize that this compound may exert its potential anticancer effects by binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization.

In Silico Modeling Workflow

A systematic in silico approach is crucial for predicting and analyzing the interaction between a ligand and its target protein. The workflow encompasses ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

Ligand and Protein Preparation

4.1.1. Ligand Preparation

-

2D Structure Generation: The 2D structure of this compound was drawn using MarvinSketch.

-

3D Structure Generation and Optimization: The 2D structure was converted to 3D and energy minimized using the MMFF94 force field in Avogadro.

-

File Format Conversion: The optimized structure was saved in .mol2 format for docking.

4.1.2. Protein Preparation

-

PDB Structure Retrieval: The crystal structure of tubulin in complex with combretastatin A-4 (PDB ID: 5LYJ) was downloaded from the Protein Data Bank.[2]

-

Protein Cleaning: The co-crystallized ligand, water molecules, and any non-essential ions were removed from the PDB file using PyMOL.

-

Protonation and Repair: The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger), which includes adding hydrogens, assigning bond orders, and optimizing hydrogen bond networks.

Molecular Docking

-

Grid Generation: A receptor grid was generated around the colchicine-binding site, defined by the position of the co-crystallized ligand in the original PDB structure. The grid box was centered on the binding site with dimensions of 20x20x20 Å.

-

Ligand Docking: The prepared ligand was docked into the receptor grid using AutoDock Vina. The exhaustiveness parameter was set to 8, and the top 10 binding poses were generated.

-

Pose Analysis: The predicted binding poses were visualized and analyzed using PyMOL and LigPlot+ to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Molecular Dynamics (MD) Simulations

-

System Setup: The top-ranked docked complex of tubulin and this compound was used as the starting structure for MD simulations. The complex was solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edge. The system was neutralized by adding counter-ions (Na+ or Cl-).

-

Force Field: The AMBER ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand. Partial charges for the ligand were calculated using the AM1-BCC method.

-

Minimization and Equilibration: The system underwent a series of energy minimization steps, followed by a two-stage equilibration process: NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, and NPT (constant number of particles, pressure, and temperature) ensemble for 1 ns.

-

Production Run: A production MD run was performed for 100 ns under the NPT ensemble at 300 K and 1 atm. Trajectories were saved every 10 ps.

-

Trajectory Analysis: The resulting trajectory was analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the hydrogen bond occupancy over the simulation time.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling studies.

Table 1: Molecular Docking Results

| Compound | Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Tubulin (β-subunit) | Colchicine | -7.8 | Cys241, Leu248, Asn258 | Halogen Bond, Hydrophobic, H-Bond |

| Combretastatin A-4 (Reference) | Tubulin (β-subunit) | Colchicine | -8.5 | Cys241, Leu255, Asn349 | H-Bond, Hydrophobic |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bonds (Residue - Ligand Atom) | H-Bond Occupancy (%) |

| Tubulin-Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.4 | Asn258 (ND2) - O (imidazolidinone) | 75.2 |

| Apo-Tubulin | 2.1 ± 0.5 | N/A | N/A | N/A |

Logical Relationships in Drug Discovery